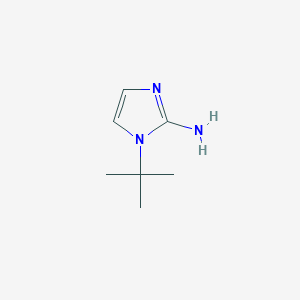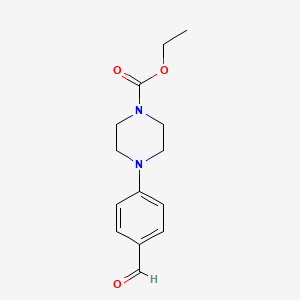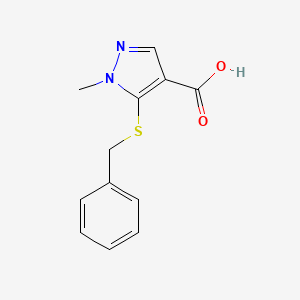
Atorvastatin Di-acetonide tert-Butyl Ester
Übersicht
Beschreibung
Atorvastatin Di-acetonide tert-Butyl Ester is a pharmaceutical intermediate used in the synthesis of Atorvastatin salts. Atorvastatin is a widely used HMG-CoA reductase inhibitor that effectively lowers blood lipids. This compound is crucial in the preparation of Atorvastatin, which is used to manage cholesterol levels and reduce the risk of cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Di-acetonide tert-Butyl Ester involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the protection of hydroxyl groups using acetonide and tert-butyl ester groups. The reaction conditions often involve the use of solvents like chloroform, dimethyl sulfoxide, and methanol, with temperature control to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Atorvastatin Di-acetonide tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Atorvastatin Di-acetonide tert-Butyl Ester is primarily used in the pharmaceutical industry as an intermediate in the synthesis of Atorvastatin salts. Its applications extend to:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic routes.
Biology: Investigated for its effects on cellular processes and lipid metabolism.
Medicine: Essential in the production of Atorvastatin, which is used to manage cholesterol levels and prevent cardiovascular diseases.
Industry: Used in large-scale production of Atorvastatin for commercial use
Wirkmechanismus
Atorvastatin Di-acetonide tert-Butyl Ester itself does not have a direct mechanism of action but serves as a precursor to Atorvastatin. Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which is involved in the synthesis of cholesterol in the liver. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, thereby reducing the risk of cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Atorvastatin Acetonide tert-Butyl Ester
- Atorvastatin tert-Butyl Ester
- Atorvastatin Calcium
Uniqueness
Atorvastatin Di-acetonide tert-Butyl Ester is unique due to its dual protection of hydroxyl groups, which enhances its stability and reactivity in synthetic processes. This makes it a valuable intermediate in the production of Atorvastatin salts, providing higher yields and purity compared to other intermediates .
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[[2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]amino]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H64FN3O8/c1-32(2)45-44(47(57)53-36-18-14-11-15-19-36)43(33-16-12-10-13-17-33)46(34-20-22-35(51)23-21-34)54(45)27-25-38-29-39(60-50(8,9)59-38)30-41(55)52-26-24-37-28-40(61-49(6,7)58-37)31-42(56)62-48(3,4)5/h10-23,32,37-40H,24-31H2,1-9H3,(H,52,55)(H,53,57)/t37-,38-,39-,40-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALXDCUXGCUEBT-JUFVCXMFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)NCCC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)NCC[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H64FN3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3319393.png)

![(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B3319404.png)



![1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one](/img/structure/B3319423.png)
![2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine](/img/structure/B3319425.png)
![2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B3319427.png)

![2-[(9-Benzylpurin-6-yl)amino]ethanol](/img/structure/B3319442.png)

